N-methyl-N-(1-methyl-3-pyrrolidinyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide is a small-molecule compound identified as a potential inhibitor of HIV-1 assembly. It targets the highly conserved phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. This compound was discovered through a virtual screening effort and has shown promising broadly neutralizing anti-HIV activity against group M isolates.
While the exact synthesis of N-methyl-N-(1-methyl-3-pyrrolidinyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide is not explicitly detailed in the provided abstracts, its identification stems from a virtual screening process. This suggests that the compound was likely synthesized and then evaluated alongside other compounds for its anti-HIV activity. The full research paper, not included in this set of abstracts, would likely provide further details on its synthesis route and optimization.
N-methyl-N-(1-methyl-3-pyrrolidinyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide functions by binding to the PI(4,5)P2 binding site of the HIV-1 MA protein. This competitive binding disrupts the interaction between MA and PI(4,5)P2, a crucial step in the assembly process of new HIV-1 virions. Studies have shown that mutations within the PI(4,5)P2 binding site of MA decrease the compound's antiviral effect, confirming its specific mechanism of action.
The primary application for N-methyl-N-(1-methyl-3-pyrrolidinyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide identified in the provided abstracts is as a potential anti-HIV-1 therapeutic. It exhibits a broad spectrum of activity against group M HIV-1 isolates and functions through a novel mechanism of action compared to existing antiretroviral drugs. Due to its unique targeting of the MA-PI(4,5)P2 interaction, it represents a promising lead compound for developing new anti-HIV drugs, especially given the ongoing challenge of drug resistance with current therapies.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: